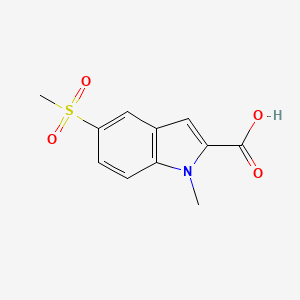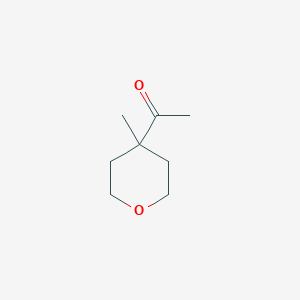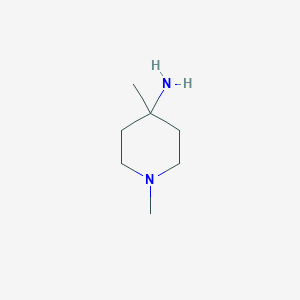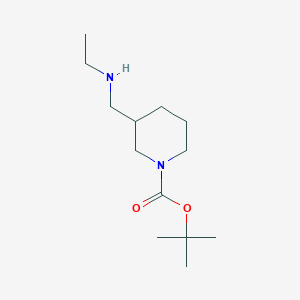
Tert-butyl 2-bromoisonicotinate
Vue d'ensemble
Description
Tert-butyl 2-bromoisonicotinate is a chemical compound with the molecular formula C10H12BrNO2. It is used in various chemical reactions and has been the subject of several scientific studies .
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, one study reported the creation of butyl 2-bromoisonicotinate using Fischer esterification . This process involves the reaction of commercially available 2-bromo isonicotinic acid with n-butanol, using a catalytic amount of sulfuric acid (H2SO4) to form the product .Chemical Reactions Analysis
This compound is used in various chemical reactions. For example, it has been used in the synthesis of arylated butyl 2-bromoisonicotinate, which was tested for its antibacterial effectiveness against ESBL- E. coli ST 405 and MRSA pathogens .Physical and Chemical Properties Analysis
This compound has a molecular weight of 258.11. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources .Applications De Recherche Scientifique
Synthetic and Environmental Applications
Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), highlight their widespread use in industrial products to extend shelf life through oxidation retardation. These compounds are found in various environmental matrices and human tissues, indicating widespread exposure and potential health impacts. Future research directions include developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether : Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates alternative methods for environmental remediation of contaminants. This study highlights the effectiveness of radio frequency plasma reactors in decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).
Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : A review of the biodegradation and fate of ETBE in soil and groundwater reveals the capabilities of microorganisms to degrade this compound under aerobic conditions, offering insights into potential bioremediation strategies for ether oxygenates in contaminated environments (Thornton et al., 2020).
Microbial Degradation of MTBE and TBA : The fate of fuel oxygenates like MTBE in the subsurface depends on their biodegradability under various conditions. This review discusses the aerobic and anaerobic pathways for MTBE and tert-butyl alcohol (TBA) degradation, emphasizing the importance of understanding site-specific conditions for effective bioremediation strategies (Schmidt et al., 2004).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound can facilitate the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This process involves the cleavage of the C−O bond in these groups, which is facilitated by the tris-4-bromophenylamminium cation radical, also known as magic blue (MB•+), and hydrosilane .
Propriétés
IUPAC Name |
tert-butyl 2-bromopyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSLHTVAIZWDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone](/img/structure/B3164031.png)




